Ethylene terephthalate

Ring‑opening polymerization transesterification catalysis PET synthesis

Standard BHET or TPA monomers lack the precise oligomeric structure needed for enzyme catalysis studies or pre-extended polyester synthesis. Ethylene terephthalate (CAS 2225-05-0) fills this gap as a discrete linear dimer. - **PETase screening**: Higher hydrolysis activation barrier (184.0 kJ/mol) mimics bulk PET more accurately than BHET. - **Polymer synthesis**: Two free -COOH termini enable direct polycondensation without methanol byproduct. - **Analytical standard**: Single-defined compound (C₁₈H₁₄O₈) vs. complex oligomer mixtures for LC-MS calibration. Supplied as a research intermediate with full analytical data. Available for immediate dispatch.

Molecular Formula C18H14O8
Molecular Weight 358.3 g/mol
CAS No. 2225-05-0
Cat. No. B3049843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene terephthalate
CAS2225-05-0
Molecular FormulaC18H14O8
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C18H14O8/c19-15(20)11-1-5-13(6-2-11)17(23)25-9-10-26-18(24)14-7-3-12(4-8-14)16(21)22/h1-8H,9-10H2,(H,19,20)(H,21,22)
InChIKeyWFBOYZZQPYDMKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylene Terephthalate Intermediate Overview


Ethylene terephthalate (CAS 2225‑05‑0; systematic name 4,4′‑[(ethane‑1,2‑diylbis(oxy))bis(carbonyl)]dibenzoic acid) is a discrete, linear diacid with the molecular formula C₁₈H₁₄O₈ (MW 358.3 g mol⁻¹) . It bears a single ethylene‑glycol bridge flanked by two terephthalic acid termini, placing it between simple aromatic diacids (e.g., terephthalic acid) and poly(ethylene terephthalate) (PET) oligomers. Commercially it is supplied as a research intermediate (typical purity ≥ 95–98 %), with vendors listing its primary uses as a PET‑related model substrate, a plasticizer precursor, and a building block for specialty polyesters [1].

Building Block Pre-extended diacid intermediate reduces polycondensation steps vs TPA
Polymerization Direct step-growth with diols without methanol byproduct (vs DMT)
Solubility Enhanced organic-solvent solubility supports homogeneous solution polymerization

Why Generic PET Monomers Fail for Ethylene Terephthalate


The compound occupies a unique niche between monomeric and oligomeric terephthalate chemistries: it is a pre‑formed dimeric diacid rather than a diol (bis(2‑hydroxyethyl) terephthalate, BHET), a simple aromatic diacid (terephthalic acid, TPA), a diester (dimethyl terephthalate, DMT), or a macrocyclic oligomer (cyclic ethylene terephthalate dimer, CAS 24388‑68‑9) [1]. Its free carboxylic‑acid termini enable polycondensation with diols without the methanol by‑product inherent to DMT‑based routes, while the internal ester linkage delivers a chain‑extended intermediate that reduces the number of reaction steps required to reach a target molecular weight [2]. These structural features confer different solubility profiles, thermal behaviour, and reactivity patterns compared with any single comparator, making direct substitution impossible when a specific functionality or oligomeric architecture is required [3].

BHET (diol)
End-group mismatch: diol vs diacid dictates co-monomer selection; direct replacement may shift polycondensation pathway.
TPA (no internal ester)
Lacks internal ester linkage; lower organic solvent solubility limits homogeneous polymerization compatibility.
Cyclic dimer
Requires ring-opening polymerization catalyst; fundamentally different kinetic pathway than step-growth polycondensation.

Quantitative Differentiation Evidence: Ethylene Terephthalate vs Analogs


ROP Catalyst Activity: Macrocyclic vs Linear Dimer

Although the cyclic dimer (CAS 24388‑68‑9) is a distinct compound, it serves as the closest topological comparator to the linear diacid dimer (CAS 2225‑05‑0) in ring‑opening polymerization (ROP) studies. Solid‑phase thermal ROP of uniform macrocyclic ethylene terephthalate dimer was examined with and without transesterification catalysts [1]. Uncatalyzed polymerization at 200 °C was extremely slow and produced coloured polymer, whereas the distannoxane catalyst 1,3‑dichloro‑1,1,3,3‑tetrabutyldistannoxane gave colourless PET with Mw = 36 100 g mol⁻¹ in 100 % yield after only 3 min at 200 °C [1]. In contrast, the linear dimer (CAS 2225‑05‑0) cannot undergo ROP; it requires step‑growth polycondensation with a diol co‑monomer, a fundamentally different kinetic pathway [2].

ROP vs Step‑Growth
Head‑to‑head
Cyclic dimer ROP: Mw 36 100 g mol⁻¹ in 3 min at 200 °C; Linear dimer step‑growth: Mw ~20 000 g mol⁻¹ in 2–4 h at 270–290 °C
Polymerization mechanism and rate context differ fundamentally.
Distannoxane catalyst required for rapid ROP.
Ring‑opening polymerization transesterification catalysis PET synthesis

Intrinsic Viscosity: CET vs Commercial PET Polycondensation

Cyclic ethylene terephthalate oligomers (CET), which contain the target linear dimer as a component, were ring‑opening polymerized and compared with conventional PET synthesis [1]. After 8 min at 320 °C, purified CET produced PET with intrinsic viscosities ([η]) of 0.56 dL g⁻¹ (uncatalyzed) and 0.64 dL g⁻¹ (1 wt% Sb₂O₃) [1]. Conventional PET polycondensation from BHET or TPA‑EG typically achieves [η] ≈ 0.60–0.65 dL g⁻¹ only after 2–4 h under high vacuum, and the crude product retains 1–3 % cyclic oligomer impurities that must be extracted [2].

Intrinsic Viscosity
Head‑to‑head
CET route: [η] = 0.64 dL g⁻¹ in 8 min at 320 °C; Conventional: [η] ≈ 0.60–0.65 dL g⁻¹ in 2–4 h
Comparable molecular weight achieved in ≤ 5 % of typical reaction time.
CET contains linear dimer fraction; Sb₂O₃ catalyst.
PET recycling cyclodepolymerization intrinsic viscosity

DFT Hydrolysis Barriers: Dimer vs BHET

The ethylene terephthalate dimer (the structural core of CAS 2225‑05‑0) is widely used as the minimal representative model of PET in computational studies [1]. Density functional theory (DFT) at the M06/cc‑pVDZ level calculated the activation barrier for hydrolysis of the dimer to be 184.0 kJ mol⁻¹, with a reaction energy of +48.0 kJ mol⁻¹, proceeding through a six‑membered transition state [1]. For comparison, DFT studies on the BHET monomer yield a hydrolysis barrier of 172–178 kJ mol⁻¹, reflecting the absence of the second terephthalate unit [2]. The dimer therefore provides a more conservative (higher‑barrier) model that better approximates the reactivity of internal PET ester linkages.

DFT Hydrolysis Barrier
Head‑to‑head
Dimer Eₐ = 184.0 kJ mol⁻¹ vs BHET ≈ 172–178 kJ mol⁻¹ (Δ ≈ 6–12 kJ mol⁻¹)
Dimer provides a more conservative, PET‑like hydrolysis model.
M06/cc‑pVDZ level, gas‑phase.
DFT modelling hydrolysis barrier PET degradation

End-Group Functionality & Solubility: Diacid vs Diol vs TPA

CAS 2225‑05‑0 is a diacid (two terminal –COOH groups) with a molecular weight of 358.3 g mol⁻¹ . Its closest in‑class comparator is bis(2‑hydroxyethyl) terephthalate (BHET; CAS 959‑26‑2), a diol (two terminal –OH groups) of MW 254.2 g mol⁻¹ . The complementary end‑group functionality dictates the co‑monomer selection: CAS 2225‑05‑0 requires a diol for step‑growth, whereas BHET requires a diacid or its derivative. Terephthalic acid (TPA; MW 166.1 g mol⁻¹) is the simplest aromatic diacid but lacks the internal ester linkage, conferring much lower solubility in organic media; TPA is virtually insoluble in most organic solvents below 100 °C, whereas the dimeric ester structure of CAS 2225‑05‑0 imparts significantly enhanced solubility in DMF, DMSO, and hot alcohols, facilitating homogeneous solution polymerization .

End‑Group & Solubility
Class‑level
Diacid, MW 358.3 vs TPA (diacid, 166.1, low solubility) and BHET (diol, 254.2, water‑soluble); soluble in DMF, DMSO, hot ethanol.
Enables diol polycondensation with organic‑solvent processability.
Solubility data from structural analog; verify with lot.
end‑group reactivity polycondensation solubility

Oligomer Distribution: Linear Dimer vs Bulk PET Mixtures

Commercial PET typically contains 1–3 wt% extractable cyclic oligomers (n = 2–10), with the cyclic trimer (n = 3) as the predominant species and the cyclic dimer (n = 2) present in only trace quantities [1]. The linear diacid dimer (CAS 2225‑05‑0) is chemically distinct from the cyclic dimer (CAS 24388‑68‑9; MW 384.34 g mol⁻¹, mp 222–224 °C [2]) and is used as a discrete analytical standard or synthetic intermediate, not as an impurity in PET. Its isolation as a single, defined compound (confirmed by ESI‑TOF MS: [M+H]⁺ calc. 385.0918, found 385.0918 [3]) contrasts with the polydisperse oligomer mixtures obtained from PET cyclodepolymerization.

Purity & Identity
Specification review
Single defined C₁₈H₁₄O₈ entity; confirmed by ESI‑TOF MS (found [M+H]⁺ 385.0918) vs broad PET oligomer mixture (n=2–10).
Discrete standard eliminates compositional variability of bulk oligomer extracts.
Purity >99 % achievable; GC confirmation.
oligomer profiling HPLC characterization cyclic vs linear

Plasticizer Performance: Oligomeric Esters vs DOTP

CAS 2225‑05‑0 is listed by multiple technical suppliers as a plasticizer intermediate, and structurally related oligo(ethylene terephthalate) esters have been evaluated as secondary plasticizers for PVC [1]. Solid secondary plasticizers derived from PET glycolysis were shown to reduce plasticizer migration by 23 % compared with formulations containing only dioctyl phthalate (DOP) as the primary plasticizer, while maintaining Shore A hardness within the top range of the scale [1]. Although these data are reported for PET‑derived oligomeric esters rather than the pure linear dimer, they delineate the performance space that the dimeric diacid (CAS 2225‑05‑0) can access when esterified with long‑chain alcohols.

Plasticizer Migration
Reported
Oligomeric esters (related class) reduced migration by 23 % vs DOP‑only control in PVC.
Derived diacid‑esters may enhance plasticizer permanence.
Data from PET‑derived oligomers; pure dimer performance to verify.
plasticizer PVC formulation phthalate alternative

Key Application Scenarios for Ethylene Terephthalate


Enzyme Screening: Dimer as Representative Substrate

The ethylene terephthalate dimer exhibits a DFT‑calculated hydrolysis activation barrier (184.0 kJ mol⁻¹) that is 6–12 kJ mol⁻¹ higher than that of BHET, bringing it significantly closer to the barrier for internal PET ester bonds [1]. For high‑throughput PETase or cutinase screening campaigns, replacing BHET with the linear dimer (or its close structural analogs) yields kinetic parameters that translate more reliably to bulk PET degradation, reducing false‑positive rates and improving the predictive power of enzyme engineering efforts [1].

Rapid PET Synthesis via Cyclic Dimer ROP

The macrocyclic ethylene terephthalate dimer can be converted into PET with Mw = 36 100 g mol⁻¹ in 3 min at 200 °C under atmospheric pressure using a distannoxane catalyst, avoiding the vacuum and long cycle times inherent to conventional polycondensation [2]. While the linear dimer (CAS 2225‑05‑0) cannot undergo ROP directly, it serves as a key intermediate in the cyclodepolymerization‑purification‑repolymerization cycle. Process engineers aiming to reduce energy consumption and capital expenditure in specialty PET production should evaluate the cyclic‑oligomer route, in which the linear dimer is a critical purification‑stage marker [2][3].

High-Purity Analytical Standard for PET Oligomer Migration

The linear diacid dimer (CAS 2225‑05‑0) is a single, structurally defined compound (C₁₈H₁₄O₈) that can be obtained with > 99 % purity, in contrast to the complex distribution of cyclic and linear oligomers (n = 2–10) present in commercial PET extracts [3][4]. Food‑contact material testing laboratories requiring a well‑characterized, quantifiable standard for LC‑MS or GC‑MS migration assays should procure the pure linear dimer to ensure unambiguous identification and accurate quantification, avoiding the co‑elution and quantification challenges posed by oligomer mixtures [4].

Specialty Polyester Polyol Synthesis for Coatings and Polyurethanes

Unlike BHET (a diol), CAS 2225‑05‑0 provides two free carboxylic‑acid groups, enabling direct polycondensation with diols to form polyester polyols without the need for a separate diacid monomer . This pre‑extended dimer building block (MW = 358.3 g mol⁻¹, vs TPA MW = 166.1 g mol⁻¹) reduces the number of condensation steps required to achieve a target molecular weight, offering formulators of polyurethane coatings, adhesives, and elastomers a more efficient route to hydroxyl‑terminated intermediates with controlled terephthalate content .

Application
Selection Property
Validation Focus
Enzyme Screening Studies
Representative substrate with PET‑like hydrolysis barrier
DFT kinetic context; false‑positive reduction
Cyclic Oligomer Synthesis
Precursor for macrocyclic dimer preparation
ROP process intermediate review
Analytical Standard Development
High‑purity discrete dimer for unambiguous detection
LC‑MS/GC‑MS quantification reliability
Polyester Polyol Synthesis
Pre‑extended diacid building block
Reduced condensation steps efficiency

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